molecular formula C22H22FN3O3 B2905128 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide CAS No. 894003-11-3

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B2905128
CAS No.: 894003-11-3
M. Wt: 395.434
InChI Key: HUTWQKJVIXHZMU-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via alkylation reactions using diethylamine and appropriate alkyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: The indole core can interact with various receptors, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Modulation of Signaling Pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    5-Fluoroindole: A fluorinated indole derivative with antiviral activity.

    Indole-3-carbinol: A compound with anticancer properties.

Uniqueness

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino and fluorophenyl groups contribute to its potential therapeutic effects and make it a valuable compound for scientific research.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTWQKJVIXHZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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